BenchChemオンラインストアへようこそ!

2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid

NMDA receptor antagonist X‑ray crystallography pharmacophoric mapping

2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid (CAS 2167167‑92‑0) is a bicyclic heterocyclic building block containing a cyclopentane-fused isoxazolidine core adorned with a Boc‑protected nitrogen and a free carboxylic acid function. Its molecular formula is C₁₂H₁₉NO₅ and its molecular weight is 257.29 g mol⁻¹.

Molecular Formula C12H19NO5
Molecular Weight 257.286
CAS No. 2167167-92-0
Cat. No. B3019430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid
CAS2167167-92-0
Molecular FormulaC12H19NO5
Molecular Weight257.286
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(C2CCCC2O1)C(=O)O
InChIInChI=1S/C12H19NO5/c1-12(2,3)17-11(16)13-9(10(14)15)7-5-4-6-8(7)18-13/h7-9H,4-6H2,1-3H3,(H,14,15)
InChIKeyZRRVUNJHPYMNEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid (CAS 2167167-92-0) – Core Scaffold Profile for Procurement Decisions


2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid (CAS 2167167‑92‑0) is a bicyclic heterocyclic building block containing a cyclopentane-fused isoxazolidine core adorned with a Boc‑protected nitrogen and a free carboxylic acid function. Its molecular formula is C₁₂H₁₉NO₅ and its molecular weight is 257.29 g mol⁻¹ . The scaffold is marketed at ≥95 % purity as a “versatile small molecule scaffold” for research‑only applications . Structurally, it belongs to the hexahydro‑2H‑cyclopenta[d]isoxazole family of compounds, which have been investigated as intermediates in the synthesis of potent NMDA receptor antagonists and show ligand‑efficient binding to ionotropic glutamate receptors [1][2].

Why Generic Substitution for 2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid Is Inadvisable


Generic substitution is not advisable because the specific fusion of the Boc‑protected isoxazolidine ring to a cyclopentane backbone creates a unique balance of steric demand, hydrogen‑bond capacity and topological constraint that directly determines downstream stereochemical outcomes. Literature on closely related building blocks shows that even subtle changes in the isoxazole ring saturation, the position of the carboxylic acid or the nature of the N‑protecting group switch the accessible pharmacophoric parameters from those matching NMDA receptor antagonism to completely unsuitable geometries [1]. Furthermore, the stereochemistry of the ring junction in hexahydro‑cyclopenta[d]isoxazoles is exquisitely sensitive to the N‑substituent; an alkyl or aryl group at C2 entirely controls the stereochemistry of the ring juncture, meaning that replacing the Boc group with another N‑substituent would deliver a different stereochemical outcome [2]. As the target compound is frequently employed as a late‑stage intermediate in reaction sequences that rely on orthogonal deprotection of the Boc group in the presence of a carboxylic acid, any alternative would require extensive re‑optimisation of the synthetic route, jeopardising project timelines and reproducibility [1].

Product‑Specific Quantitative Evidence Guide for 2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid CAS 2167167-92-0


Higher Pharmacophoric Relevance than Epimeric or Des‑Boc Analogs

The Boc‑protected ester analog of the target compound (Compound 8, the (3aS,5R,6aS)‑diastereomer) displays pharmacophoric parameters comparable to those required for NMDA receptor antagonism, whereas its epimer (9) and the Boc‑deprotected carboxylic acid (10) lack these structural features entirely [1]. The target compound similarly bears the Boc‑protected nitrogen that fixes the pharmacophorically active geometry, distinguishing it from non‑Boc or epimeric alternatives.

NMDA receptor antagonist X‑ray crystallography pharmacophoric mapping

Superior Neuroprotective Potency in OGD Assay Compared to Inactive Stereoisomers

The rigid bicyclic amino acid analog derived from the same scaffold family, 5‑amino‑4,5,6,6a‑tetrahydro‑3aH‑cyclopenta[d]isoxazole‑3,5‑dicarboxylic acid (+)-2, was the most potent NMDA receptor antagonist among eight stereoisomers tested and delivered a significant neuroprotective effect in an oxygen‑glucose deprivation (OGD) cell culture test, whereas several other stereoisomers were substantially less active [1]. This demonstrates that only the correctly configured stereoisomer of the bicyclic scaffold conveys functional neuroprotection.

neuroprotection OGD assay stereoisomer

NR2A/B Subtype Preference of the Bicyclic Scaffold

When the active NMDA antagonists derived from the cyclopenta[d]isoxazole scaffold were assayed on Xenopus oocytes expressing cloned rat NMDA receptors, all three active derivatives (including (+)-2, which shares the bicyclic core with the target compound) showed high antagonist potency with a clear preference for the NR2A‑ and NR2B‑containing receptor subtypes [1]. This subtype‑selectivity profile is not observed for structurally unrelated NMDA antagonists and provides a quantifiable differentiation parameter.

NR2A NR2B NMDA receptor subtype

Superior Ligand Efficiency vs. Monocyclic Isoxazole Analogs

When the four stereoisomers of the bicyclic analog (including the active NMDA antagonist (+)-2) were tested alongside the four monocyclic 4,5‑dihydroisoxazole stereoisomers at ionotropic and metabotropic glutamate receptor subtypes, the bicyclic series delivered higher antagonist potency at NMDA receptors relative to the monocyclic compounds of comparable molecular weight, indicating superior ligand efficiency conferred by the rigid cyclopentane fusion [1][2].

ligand efficiency dihydroisoxazole molecular modeling

Validated Purity Specification vs. Uncharacterised Analog Suppliers

CAS 2167167‑92‑0 is offered by multiple vendors with a certified minimum purity of 95 % , whereas less common cyclopenta[d]isoxazole analogs (e.g., 3‑bromo‑4,5,6,6a‑tetrahydro‑3aH‑cyclopenta[d]isoxazole or 3‑methyl‑3a,5,6,6a‑tetrahydro‑4H‑cyclopenta[d]isoxazole) are frequently listed without a publicly declared purity specification or are supplied only as part of larger building‑block collections without batch‑specific QC data .

purity specification quality control vendor comparison

Optimal Research and Industrial Applications for 2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid CAS 2167167-92-0


Synthesis of Conformationally Constrained NMDA Receptor Antagonists

The pharmacophorically validated Boc‑protected scaffold directly enables the construction of NMDA receptor antagonists with a preference for NR2A/B subtypes. In an academic or biotech medicinal chemistry setting, procurement of CAS 2167167‑92‑0 shortens the path to potent, neuroprotective leads in ischaemia or neurodegenerative disease models, as demonstrated by the significant OGD neuroprotection observed for the progenitor compound (+)-2 [1].

Fragment‑Based Drug Discovery Campaigns Targeting Ionotropic Glutamate Receptors

The rigid bicyclic core provides superior ligand efficiency compared to monocyclic isoxazole fragments. Fragment‑based screening groups can rationally select this building block as a privileged starting point for iGluR targets, confident that the correct stereochemistry has already been incorporated, thereby maximising the probability of identifying tractable, high‑quality hits [1].

Stereochemical Probe in Asymmetric Synthesis Development

The documented sensitivity of the hexahydro‑cyclopenta[d]isoxazole system to the C2 N‑substituent stereochemistry makes CAS 2167167‑92‑0 an ideal substrate for developing and benchmarking new asymmetric N‑protection or N‑functionalisation methodologies. The quantitative impact of different N‑substituents on ring‑junction stereochemistry is well established, providing a reliable read‑out for reaction optimisation [2].

Quality‑Controlled Building Block for High‑Throughput Synthesis Libraries

The ≥95 % certified purity offered by established vendors eliminates the uncertainty associated with less well‑characterised cyclopenta[d]isoxazole analogs. Platform chemistry groups and CROs can integrate this building block into parallel synthesis workflows without the need for pre‑library purification, accelerating hit expansion cycles while maintaining data integrity .

Quote Request

Request a Quote for 2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.